molecular formula C7H8Br2N2O2 B3021203 Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate CAS No. 1017802-88-8

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No. B3021203
CAS RN: 1017802-88-8
M. Wt: 311.96 g/mol
InChI Key: HSIBNRIZSHOSIM-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8Br2N2O2 . It has a molecular weight of 311.96 . It is a solid substance and is used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as tyrosine kinase 2 inhibitors .


Synthesis Analysis

The synthesis of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF . This compound can also be synthesized from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate through an oxidation reaction .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 .


Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It has a molecular weight of 311.96 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Tyrosine Kinase 2 (TYK2) Inhibition

Ethyl 3,5-Dibromo-1-methylpyrazole-4-carboxylate serves as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives act as inhibitors of tyrosine kinase 2 (TYK2) . TYK2 plays a crucial role in immune responses and inflammation pathways, making it an attractive target for drug development .

Isoxazole Derivatives

This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazoles exhibit diverse biological activities and are valuable intermediates in organic synthesis .

Medicinal Chemistry

Researchers have explored pyrazole derivatives for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . While specific studies on this particular ethyl derivative are limited, it contributes to the broader field of medicinal chemistry .

Synthetic Analogues

Over the years, scientists have documented various synthesis methods and analogues related to pyrazoles. Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate adds to this rich pool of knowledge, emphasizing its significance in research and applications .

Innovative Reaction Types

The synthesis of pyrazole derivatives involves diverse methods, including transition-metal-catalyzed reactions , photoredox reactions , and one-pot multicomponent processes . Researchers worldwide continue to advance methodologies and explore new applications for these intriguing compounds .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with this compound are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Target of Action

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is primarily used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives are known to inhibit tyrosine kinase 2 , a protein that plays a crucial role in the signaling pathways of the immune system and is involved in cellular growth and differentiation .

Mode of Action

It is known that the compound interacts with its targets through a series of chemical reactions, including nucleophilic addition, intramolecular cyclization, and elimination . These reactions result in the formation of trifluoromethylated pyrazole derivatives .

Biochemical Pathways

The biochemical pathways affected by Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate are related to the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives, in turn, inhibit tyrosine kinase 2 , affecting downstream signaling pathways involved in immune response and cellular growth .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate’s action are primarily seen in its role as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives inhibit tyrosine kinase 2 , potentially affecting immune response and cellular growth .

Action Environment

The action of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could affect the compound’s stability and efficacy.

properties

IUPAC Name

ethyl 3,5-dibromo-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIBNRIZSHOSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Br)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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